
1-(2,3-Dichlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)propan-1-ol is an organic compound characterized by the presence of a propanol group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction typically proceeds as follows:
-
Formation of Grignard Reagent
- React 2,3-dichlorobenzaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, room temperature.
-
Addition Reaction
- Add the Grignard reagent to propanal to form the intermediate alcohol.
- Reaction conditions: Anhydrous ether, low temperature.
-
Reduction
- Reduce the intermediate alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
- Reaction conditions: Anhydrous ether, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Major product: 1-(2,3-dichlorophenyl)propan-1-one.
-
Reduction
- Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
- Major product: 1-(2,3-dichlorophenyl)propane.
-
Substitution
- The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
- Example: Substitution with a halogen using thionyl chloride (SOCl2) to form 1-(2,3-dichlorophenyl)propyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Scientific Research Applications
1-(2,3-Dichlorophenyl)propan-1-ol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Studied for its effects on cellular processes and pathways.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
- Evaluated for its pharmacological properties and potential as a drug candidate.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors
- The compound may bind to specific receptors on the cell surface or within the cell, leading to activation or inhibition of signaling pathways.
-
Enzyme Inhibition
- It may inhibit the activity of certain enzymes, affecting metabolic processes and biochemical reactions.
-
Modulation of Gene Expression
- The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)propan-1-ol can be compared with other similar compounds, such as:
-
1-(2,4-Dichlorophenyl)propan-1-ol
- Similar structure with chlorine atoms at different positions.
- Differences in reactivity and biological activity.
-
1-(2,3-Dichlorophenyl)ethanol
- Similar structure with a shorter carbon chain.
- Differences in physical properties and chemical behavior.
-
1-(2,3-Dichlorophenyl)propan-2-ol
- Similar structure with the hydroxyl group at a different position.
- Differences in reactivity and potential applications.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 |
InChI Key |
HZAQFKSIXYLCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

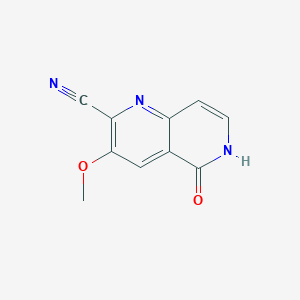
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

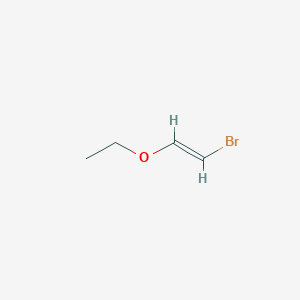

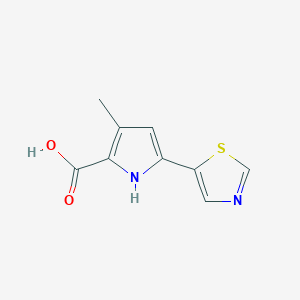
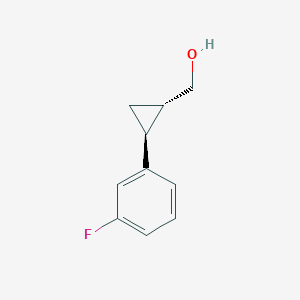
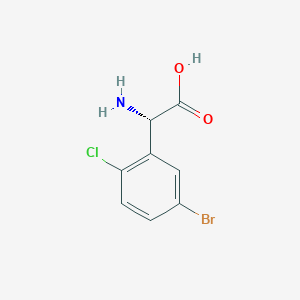


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
